8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: It has been investigated for its antibacterial, antineoplastic, and antiviral activities.
Mechanism of Action
The mechanism of action of 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .
Comparison with Similar Compounds
Similar compounds to 8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but may differ in their biological activities and applications. For example:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Properties
IUPAC Name |
8-fluoro-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-9-17(10-8-16)14-28-15-21-23(18-5-3-2-4-6-18)26-27-24(21)20-13-19(25)11-12-22(20)28/h2-13,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPSHJDRFZDWFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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